tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
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Overview
Description
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The spirocyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutic agents.
Industry
In industry, tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl ester groups, such as tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate and tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]octane-4-carboxylate.
Uniqueness
What sets tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
1781110-61-9 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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